molecular formula C7H6N2O B1273075 1,2-Benzisoxazol-3-amine CAS No. 36216-80-5

1,2-Benzisoxazol-3-amine

Cat. No. B1273075
Key on ui cas rn: 36216-80-5
M. Wt: 134.14 g/mol
InChI Key: NLMVYUBGWZWUGB-UHFFFAOYSA-N
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Patent
US08436023B2

Procedure details

Commercially available N-hydroxy-acetamide (XVI) is reacted with a suitable substituted fluorobenzonitrile (III), in the presence of an organic base such as t-BuOK, t-BuONa or n-BuOK, in an organic solvent such as DMF, DMSO or NMP, at a temperature in the range of about 80° C. to about 120° C., to yield the corresponding amino-benzoisoxazole (XVII). Amino-bezoisoxazole (XVII) is reacted with glyoxylic acid (V), in the presence of a reducing reagent such as NaBH4, NaBH3CN or NaBH(OAc)3, in an organic solvent such as MeOH, EtOH or IPA with catalytic amount of acid such as acetic acid, trifluoroacetic acid or formic acid, at a temperature in the range of 25° C. to about 60° C., to yield the corresponding acid (XVIII).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted fluorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=O)[CH3:4].C[C:7]([O-])([CH3:9])[CH3:8].[K+].[C:12](O[Na])([CH3:15])(C)C.C(O[K])CCC.C[N:25]1C(=O)CCC1>CS(C)=O.CN(C=O)C>[NH2:25][C:3]1[C:4]2[CH:12]=[CH:15][CH:8]=[CH:7][C:9]=2[O:1][N:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ONC(C)=O
Name
substituted fluorobenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NOC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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